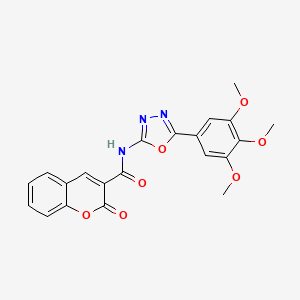![molecular formula C21H16FNO2 B2416980 4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 380437-34-3](/img/structure/B2416980.png)
4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the molecular formula C21H16FNO2. It has a molecular weight of 333.36 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide, a structurally characterized biphenyl derivative of phenylmethylidene-carbohydrazide, was synthesized by heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, ethanol–glacial acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by means of X-ray diffraction . These compounds crystallize in the monoclinic space groups . The molecules have very similar bond lengths and angles pattern, even in the differently substituted phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, similar compounds have been reported to form stable complexes with most transition metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 333.36 and a molecular formula of C21H16FNO2 . Further details such as boiling point and storage conditions are not available in the retrieved data .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methodologies : This compound is synthesized as an intermediate in the production of various biologically active anticancer drugs. An efficient synthesis method involving substitution and hydrolysis steps has been established, confirming the structure through NMR and MS spectrum analysis (Zhang et al., 2019).
Radioactive Labeling : It has been used in the radioactive labeling of carbon-14 at specific positions for metabolic studies, which is essential in understanding the pharmacokinetics of drugs (Nishioka et al., 1992).
Molecular Modeling and Biological Activity : Molecular modeling studies have been conducted to understand its interaction with biological molecules, particularly focusing on its role as a cholinesterase inhibitor (Szymański et al., 2012).
Biological Applications
Antimycobacterial Activity : The compound has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent (Kumar et al., 2008).
Photophysical Properties : It has been used to protect carboxylic acids as fluorescent ester conjugates, demonstrating sensitivity to the polarity, H-bonding, and pH of the environment. This application is vital for biological studies where tracking and imaging at the molecular level are required (Jana et al., 2013).
Investigation of Properties and Activity : Studies have been conducted to investigate the properties and biological activity of derivatives of this compound, providing insights into its potential therapeutic applications (Konshin & Abramochkin, 1972).
Structural and Chemical Analysis
Quantum Chemical Studies : Detailed quantum chemical studies have been performed to understand the molecular geometry and chemical reactivity of derivatives of this compound. This analysis is crucial for predicting its behavior in various chemical environments (Satheeshkumar et al., 2017).
Photomechanical Properties : Research into fluorinated derivatives of related compounds has highlighted their varied photomechanical properties, which could be relevant for developing new materials or sensors (Zhu et al., 2014).
Orientations Futures
The future directions for “4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid” and similar compounds could involve further exploration of their biological activities and therapeutic potential. For instance, Schiff base hydrazones, which are structurally similar to this compound, have been recognized as potential models for biologically important species . They have also been reported to act as enzyme inhibitors and have potential pharmacological applications .
Propriétés
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJBOLNIHJRSHP-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2416897.png)

![6-(Furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2416900.png)
![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)
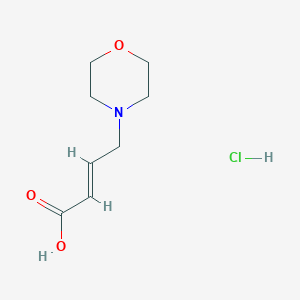
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)
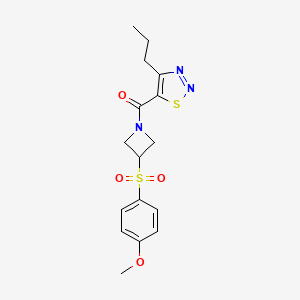

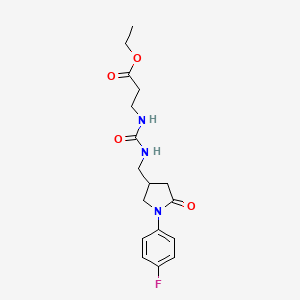
![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
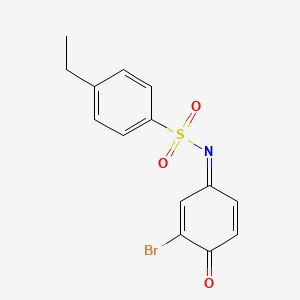
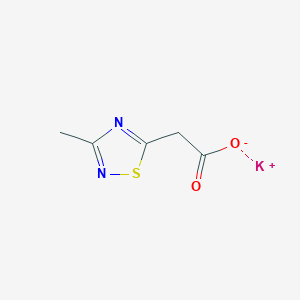
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B2416915.png)
